[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
Description
Properties
IUPAC Name |
[7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWYKJYWPWYPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Challenges in Synthesis
- Complexity of Synthesis: The synthesis involves multiple steps, each requiring precise conditions to achieve high yields.
- Availability of Precursors: Access to suitable precursors and reagents can be a challenge.
- Safety Considerations: Handling trifluoromethyl compounds requires appropriate safety precautions due to their potential reactivity.
Data Table: Comparison of Benzothiophene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol | 863118-46-1 | C10H7F3OS | 232.22 | Not specified |
| This compound | 1171926-67-2 | C10H7F3OS | 232.22 | 71–73 |
| [4-(Trifluoromethyl)benzothiophen-2-yl]methanol | 1171926-60-5 | C10H7F3OS | 232.22 | Not specified |
This table highlights the similarities and differences among these benzothiophene derivatives, emphasizing their potential applications based on their chemical properties.
Chemical Reactions Analysis
Types of Reactions
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory properties.
Industry: Utilized in the development of soluble semiconductors, polymers, and liquid crystals.
Mechanism of Action
The mechanism of action of [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can result in anti-inflammatory and immunoregulatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The primary structural analogs of [7-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol include benzothiophene and benzothiazole derivatives. A key comparator is [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol (), which replaces the benzothiophene core with a benzothiazole system (containing both sulfur and nitrogen). Below is a detailed comparison:
Key Differences and Implications
Heterocycle Electronic Properties: The benzothiazole analog contains a nitrogen atom, enhancing its electron-deficient character and capacity for hydrogen-bond acceptance compared to the sulfur-only benzothiophene system. This difference may influence reactivity in catalytic or biological contexts .
Hydrogen Bonding and Crystal Packing: The nitrogen in benzothiazole derivatives facilitates stronger intermolecular interactions (e.g., N···H-O), leading to distinct crystal packing behaviors. In contrast, benzothiophene-based compounds rely more on weaker van der Waals forces or S···H interactions, as noted in studies on hydrogen-bond patterns (). Such differences may result in variations in melting points, stability, and bioavailability.
Biological Relevance :
- Benzothiazoles are prevalent in pharmaceuticals due to nitrogen’s role in mimicking natural heterocycles (e.g., purines). The absence of nitrogen in benzothiophene derivatives may limit their bioactivity but enhance metabolic stability in certain applications .
Biological Activity
[7-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H6F3OS
- CAS Number : 2090924-00-6
This compound features a benzothiophene backbone with a trifluoromethyl group, known for enhancing biological activity through electronic effects.
Biological Activity Overview
Research indicates that compounds containing benzothiophene structures exhibit a range of biological activities, including anti-tubercular, anti-inflammatory, and anticancer properties. The trifluoromethyl substitution is particularly noteworthy for its influence on the pharmacological profile of the compound.
Antitubercular Activity
A study highlighted the synthesis of various benzothiophene derivatives, including those similar to this compound. The IC50 values against Mycobacterium tuberculosis were evaluated, with some derivatives showing promising activity:
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7f | 11.1 ± 1.8 | 0.09 |
| INH | 0.2 | — |
The compound this compound demonstrated moderate inhibitory activity against M. tuberculosis, with further studies suggesting it may act through inhibition of the DprE1 enzyme, crucial for mycobacterial cell wall synthesis .
Anticancer Properties
In vitro studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity and cellular uptake, potentially increasing efficacy against various cancer types.
Case Studies
- Study on Antitubercular Activity : A recent investigation into benzothiophene derivatives found that this compound exhibited significant activity against M. tuberculosis, with further optimization leading to improved derivatives .
- Anticancer Research : Research into the anticancer effects of benzothiophenes revealed that compounds similar to this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is hypothesized to involve multiple pathways:
- DprE1 Inhibition : Disruption of mycobacterial cell wall synthesis.
- Apoptosis Induction : Triggering programmed cell death in cancer cells via mitochondrial pathways.
Q & A
Q. What are effective synthetic routes for [7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol?
Methodological Answer:
- Stepwise Synthesis : Optimize trifluoromethylation using N-iodosuccinimide (NIS) in DMF or methanol under nitrogen, achieving yields >85% (Example: 96% yield in iodination steps) .
- Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradients) for intermediates. For final products, recrystallization in methanol or acetonitrile improves purity (>97%) .
- Key Reagents : NIS for halogenation, cesium carbonate for deprotonation, and tetrabutylammonium iodide as a phase-transfer catalyst .
Table 1: Representative Reaction Conditions from Patents
| Step | Reagents/Conditions | Yield | LCMS [M+H]⁺ | HPLC Retention (min) |
|---|---|---|---|---|
| Iodination | NIS in DMF, 25°C, 2 hr | 96% | 784.1 | 1.67 |
| Alkylation | Cs₂CO₃, MeCN, 65°C | 87% | 899.2 | 1.46 |
| Cyclization | MeOH, 70°C, 20 hr | 61% | 923.0 | 1.00 |
Q. How can researchers characterize purity and structural integrity of the compound?
Methodological Answer:
- LCMS/HPLC : Use reverse-phase C18 columns with acetonitrile/water + 0.1% formic acid. Retention times <2 min indicate high polarity; monitor [M+H]⁺ peaks (e.g., m/z 784–923) .
- NMR : Assign benzothiophene protons (δ 7.2–8.1 ppm), trifluoromethyl (¹⁹F NMR: δ -60 to -65 ppm), and hydroxyl protons (broad singlet, δ 2–5 ppm). Compare with analogous compounds in Bioorg. Med. Chem. Lett. studies .
- Elemental Analysis : Validate C, H, N, S, and F content within ±0.3% theoretical values .
Q. What solvents or conditions optimize solubility during synthesis?
Methodological Answer:
- Polar Solvents : Methanol and DMF dissolve intermediates effectively (e.g., 500 mg in 2.54 mL DMF) .
- Low Solubility Cases : Use acetonitrile/toluene azeotropes for hygroscopic intermediates .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing be analyzed for this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Use SHELX for structure refinement. Key parameters: R-factor <5%, hydrogen bond distances (O–H···O/N: 2.6–3.0 Å) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Mercury or OLEX2 software .
- DFT Studies : Calculate electrostatic potential maps to predict hydrogen-bond donor/acceptor sites (B3LYP/6-311+G(d,p)) .
Q. How to resolve contradictions between spectral data and computational models?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .
- Dynamic Effects : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., methanol) to account for solvent-induced shifts .
- Crystallographic Validation : Overlay XRD structures with DFT-optimized geometries to identify torsional mismatches .
Q. What strategies are recommended for pharmacological evaluation?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (IC₅₀) or receptor binding (Ki) using fluorescence polarization (FP) or surface plasmon resonance (SPR). Reference protocols from Bioorg. Med. Chem. Lett. .
- Metabolic Stability : Use liver microsomes (human/rat) with LCMS quantification of parent compound depletion .
- Toxicity Profiling : Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells; compare with fluorinated analogs (e.g., pyridine derivatives) .
Q. How to investigate reaction mechanisms for trifluoromethyl group incorporation?
Methodological Answer:
- Isotopic Labeling : Use <sup>18</sup>O-labeled methanol to trace hydroxylation pathways .
- Kinetic Studies : Monitor iodination rates (UV-Vis at 290 nm) with varying NIS concentrations to determine rate laws .
- Computational Modeling : Identify transition states (TS) for trifluoromethylation using M06-2X/cc-pVDZ. Compare activation energies for SN<sup>2</sup> vs. radical pathways .
Q. Table 2: Key Computational Parameters for Mechanism Studies
| Method | Basis Set | Solvent Model | Key Findings |
|---|---|---|---|
| M06-2X | cc-pVDZ | PCM (MeCN) | ΔG<sup>‡</sup> = 28.5 kcal/mol for SN<sup>2</sup> pathway |
| B3LYP | 6-311+G(d,p) | SMD (DMF) | Radical intermediate stabilized by CF3 group |
Data Contradiction Analysis
- Case Study : Discrepant HPLC purity (97% vs. 89%) may arise from column aging or mobile phase pH variations. Mitigate by calibrating with fresh standards and using buffered mobile phases (e.g., 0.1% TFA) .
- Spectral Mismatches : If NMR shows unexpected peaks, check for diastereomers via chiral HPLC (Chiralpak AD-H column) or variable-temperature NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
